6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline
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Overview
Description
6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro group at the 6th position and a 4-methoxyphenyl group attached via an ethenyl linkage at the 2nd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the quinoline and the 4-methoxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent, such as toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6-Chloro-2-[2-(4-methoxyphenyl)ethyl]quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-[2-(4-hydroxyphenyl)ethenyl]quinoline
- 6-Chloro-2-[2-(4-methylphenyl)ethenyl]quinoline
- 6-Chloro-2-[2-(4-fluorophenyl)ethenyl]quinoline
Uniqueness
6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring .
Properties
CAS No. |
93206-96-3 |
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Molecular Formula |
C18H14ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
6-chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H14ClNO/c1-21-17-9-3-13(4-10-17)2-7-16-8-5-14-12-15(19)6-11-18(14)20-16/h2-12H,1H3 |
InChI Key |
PGZGWIVNKIVQOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=C(C=C2)C=C(C=C3)Cl |
Origin of Product |
United States |
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